molecular formula C34H39N3O9S2 B12418514 DBCO-PEG3-SS-NHS ester

DBCO-PEG3-SS-NHS ester

Cat. No.: B12418514
M. Wt: 697.8 g/mol
InChI Key: UAWQWHCVTRBMKU-UHFFFAOYSA-N
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Description

DBCO-PEG3-SS-NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in bioconjugation and drug delivery systems due to its stability and efficiency in forming covalent bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG3-SS-NHS ester involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-PEG3-SS-NHS ester is unique due to its cleavable disulfide bond, which allows for controlled release of the conjugated molecule under reducing conditions. This feature makes it particularly useful in targeted drug delivery systems .

Properties

Molecular Formula

C34H39N3O9S2

Molecular Weight

697.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoate

InChI

InChI=1S/C34H39N3O9S2/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-17-43-18-19-44-20-21-45-22-24-48-47-23-15-34(42)46-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38)

InChI Key

UAWQWHCVTRBMKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

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